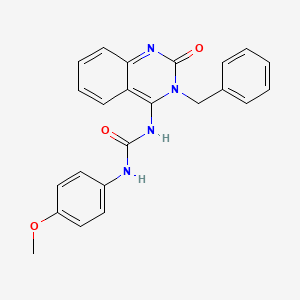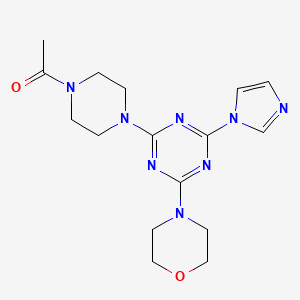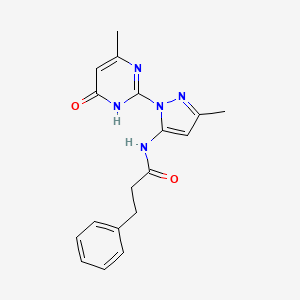![molecular formula C15H19N3O4 B2673325 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1822526-53-3](/img/structure/B2673325.png)
3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic compound that belongs to the class of indazole derivatives. It is also known as MLN8054 and has been extensively studied for its potential use in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and could be a potential candidate for developing new cancer therapies.
Aplicaciones Científicas De Investigación
Synthesis Techniques
A variety of synthesis techniques have been developed to create compounds related to 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. For instance, Trifunović et al. (2010) explored efficient and simple synthesis methods for N-substituted 1,3-oxazinan-2-ones, which share a related structural motif, through a three-component, one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine in methanol at room temperature (Trifunović et al., 2010).
Chemical Characterization and Structural Analysis
The structural analysis and chemical characterization of similar compounds offer insights into their potential applications. Linden et al. (2006) described the synthesis and crystal structure of macrocycles derived from the linear precursor of a compound with a similar backbone, highlighting the significance of direct amide cyclization in producing complex structures with potential applications in material science and organic synthesis (Linden et al., 2006).
Bioactive Compound Development
Research on bioactive compounds related to 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has led to the development of molecules with analgesic, anti-inflammatory, and antipyretic activities. Mosti et al. (1992) synthesized derivatives exhibiting weak anti-inflammatory and analgesic effects in animal models, suggesting potential therapeutic applications (Mosti et al., 1992).
Advanced Material Synthesis
The compound's structural components have been utilized in advanced material synthesis. Bacchi et al. (2002) reported on the carbonylation of prop-2-ynylamides under oxidative conditions to produce oxazolines and bisoxazolines, demonstrating the compound's relevance in creating materials with specific chemical properties (Bacchi et al., 2002).
Analytical and Separation Techniques
The compound's derivatives have been explored in the context of analytical and separation techniques. Wu et al. (2016) discussed the chiral supercritical fluid chromatography (SFC) separations of racemic 2,2-dimethyl-3-aryl-propanoic acids, providing insights into the separation processes relevant for compounds with similar structures (Wu et al., 2016).
Propiedades
IUPAC Name |
3-(2H-indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11/h4-7,12H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPMZSKZKCQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=NN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2673243.png)
![1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2673244.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide](/img/structure/B2673246.png)

![4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2673252.png)
![N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2673253.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2673255.png)
![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2673256.png)
![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2673262.png)
